molecular formula C7H10N4O B13212299 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide

Cat. No.: B13212299
M. Wt: 166.18 g/mol
InChI Key: ADAZCDPAOFZYOS-UHFFFAOYSA-N
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Description

Such compounds often exhibit diverse chemical and pharmacological properties due to the reactivity of the hydrazine group and the aromatic pyridine system.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

5-(2-methylhydrazinyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H10N4O/c1-9-11-5-2-3-6(7(8)12)10-4-5/h2-4,9,11H,1H3,(H2,8,12)

InChI Key

ADAZCDPAOFZYOS-UHFFFAOYSA-N

Canonical SMILES

CNNC1=CN=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Esterification and Oxidation of Pyridine-2-carboxylic Acid

  • Starting from nicotinic acid (pyridine-3-carboxylic acid), esterification is performed to obtain methyl or ethyl esters. This step is crucial for activating the carboxylic acid group for further transformations.
  • Oxidation using 3-chloroperoxybenzoic acid (mCPBA) converts the pyridine ring to the corresponding pyridine N-oxide, which facilitates nucleophilic substitution at the ortho position relative to the nitrogen atom.

Nucleophilic Substitution to Introduce Cyanide

  • The pyridine N-oxide intermediate undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN), introducing a cyano group at the 5-position of the pyridine ring.
  • This cyano intermediate is then subjected to reduction or hydrolysis to convert the cyano group into an amide or carboxamide functionality.

Hydrazinolysis to Form Hydrazinyl Derivatives

  • The cyano or ester intermediates are treated with hydrazine hydrate or substituted hydrazines (e.g., 2-methylhydrazine) in ethanol or other suitable solvents.
  • This reaction replaces the ester or cyano group with a hydrazinyl group, yielding compounds such as 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide.

Condensation with Aldehydes (Optional for Schiff Base Formation)

  • The hydrazinyl derivatives can further react with aromatic or heterocyclic aldehydes to form Schiff bases, which are often studied for their biological activities.

Detailed Synthetic Procedure Example

A representative synthesis is illustrated below, adapted from the literature on pyridine-2,6-dicarboxamide hydrazides and related compounds:

Step Reagents & Conditions Description Yield (%) Notes
1 Esterification of nicotinic acid with methanol and acid catalyst Formation of methyl nicotinate ~75% Activates carboxylic acid
2 Oxidation with mCPBA in dichloromethane Formation of pyridine N-oxide Moderate yield Facilitates substitution
3 Reaction with TMSCN in presence of base Introduction of cyano group at 5-position Moderate yield Key intermediate
4 Treatment with Na and NH4Cl in ethanol Reduction/hydrolysis to carboxamide Moderate yield Prepares for hydrazinolysis
5 Reaction with 2-methylhydrazine hydrate in ethanol Formation of 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide 60-85% Final target compound

This sequence is based on a four-step procedure reported for related pyridine derivatives.

Characterization and Analytical Data

The synthesized 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide and related hydrazides are characterized by:

  • Melting Point: Typically in the range of 240-250 °C for hydrazide derivatives.
  • Infrared Spectroscopy (IR): Characteristic NH stretching (3300-3400 cm⁻¹), amide C=O stretch (~1670 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows signals for methyl groups (around 1.3 ppm, doublet), aromatic protons (7-9 ppm), and NH protons (broad singlets).
    • ^13C NMR confirms carbonyl carbons (~170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (e.g., m/z 365 for methyl-substituted hydrazinyl derivatives).
  • Elemental Analysis: Confirms molecular formula within ±0.4% accuracy.

Table 1 summarizes physical and spectral data for related hydrazide compounds:

Compound R Group Mp (°C) Yield (%) Molecular Formula Molecular Weight (g/mol)
5-(Hydrazinyl)pyridine-2-carboxamide H 252-254 82 C13H19N7O4 337.33
5-(2-Methylhydrazinyl)pyridine-2-carboxamide CH3 246-248 85 C15H23N7O4 365.39

(Table adapted from)

Comparative Analysis of Preparation Methods

Method Aspect Esterification + Oxidation + Nucleophilic Substitution + Hydrazinolysis Direct Hydrazinolysis of Esters Condensation with Aldehydes (for Schiff bases)
Complexity Multi-step, moderate complexity Simpler, fewer steps Additional step after hydrazine introduction
Yield Moderate to good (60-85%) Variable Moderate
Purity High, due to stepwise purification Depends on starting ester purity Requires further purification
Applicability Suitable for introducing various substitutions Limited to available esters Useful for biological activity studies

Summary of Research Findings

  • The four-step synthetic route involving esterification, oxidation to pyridine N-oxide, nucleophilic substitution with TMSCN, and hydrazinolysis is a reliable method to prepare 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide with moderate to good yields.
  • Hydrazinolysis of pyridine-2,6-dicarboxamide esters with hydrazine hydrate or substituted hydrazines effectively introduces hydrazinyl groups, producing compounds with significant antimicrobial activity.
  • The hydrazinyl derivatives can be further modified via condensation with aldehydes to produce Schiff bases with enhanced biological properties.
  • Analytical data including IR, NMR, MS, and elemental analysis confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

(a) 5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides

  • Structure : These compounds feature a 1,3,4-thiadiazole ring fused to a pyridine-carboxamide group. The 5-position of the pyridine ring is substituted with a thiadiazole moiety, differing from the methylhydrazine group in the target compound .
  • Synthesis : Synthesized via reaction of α-chloroacetamides with elemental sulfur and morpholine, followed by hydrazine hydrate. This contrasts with the likely synthesis route for the target compound, which may involve hydrazine derivatives directly attached to the pyridine ring .
  • Applications : Primarily explored in materials science and medicinal chemistry due to their heterocyclic stability.

(b) N-(5-(Dihydroxymethyl)pyridin-2-yl)pivalamide

  • Structure : A pyridine-2-carboxamide derivative with a dihydroxymethyl substituent at the 5-position and a pivalamide group. Molecular weight: 252.31 .
  • Key Differences : Lacks the hydrazine moiety but shares the carboxamide functional group. The dihydroxymethyl group may enhance solubility compared to the methylhydrazine substituent.

(c) 4-Cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide

  • Structure : A pyridine-2-carboxamide with bulky substituents (cyclopropylmethoxy, dichloro, and methoxy groups). Used in pharmaceutical formulations for treating cranial trauma .
  • The methylhydrazine group in the target compound could introduce unique binding interactions or metabolic stability compared to halogenated substituents.

Tabulated Comparison of Key Compounds

Compound Name Substituents/Functional Groups Molecular Weight Synthesis Method Applications References
5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide 5-position: Methylhydrazine; 2-position: Carboxamide Not available Not specified in evidence Inferred: Medicinal chemistry -
5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides 5-position: Thiadiazole; 2-position: Carboxamide Not specified α-Chloroacetamides + S/morpholine + hydrazine Materials science, drug design
N-(5-(Dihydroxymethyl)pyridin-2-yl)pivalamide 5-position: Dihydroxymethyl; 2-position: Pivalamide 252.31 Not specified Research chemical
4-Cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-methoxy-pyridine-2-carboxamide 4-position: Cyclopropylmethoxy; 3,5-dichloro; 5-methoxy Not specified Pharmaceutical formulation (tablets) Cranial trauma treatment

Research Findings and Implications

Synthetic Flexibility : The synthesis of pyridine-carboxamides often involves functionalization at the 2- or 5-positions, as seen in thiadiazole derivatives (α-chloroacetamide route) and pharmaceutical analogs (direct substitution) . The methylhydrazine group in the target compound may require specialized reagents, such as methylhydrazine derivatives, for attachment.

Pharmacological Potential: The cranial trauma drug () highlights the role of pyridine-carboxamides in central nervous system therapies. The methylhydrazine substituent could modulate blood-brain barrier penetration or receptor affinity compared to halogenated analogs.

Purity and Characterization : Compounds like SML3471 (≥98% purity, ) emphasize the importance of high-purity synthesis for biomedical applications. Analytical tools such as SHELXL (for crystallography, ) and ORTEP-3 (for structural visualization, ) are critical for validating such compounds.

Biological Activity

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR) based on recent research findings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of pyridine derivatives, including 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide. The compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, in a study focusing on pyridine derivatives, it was noted that modifications to the pyridine structure could significantly enhance antiproliferative activity. The introduction of methyl groups and hydroxyl groups was shown to lower the IC50 values, indicating improved efficacy against cell lines such as HeLa and MDA-MB-231 .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamideHeLa4.04
Methyl-substituted derivativeMDA-MB-2316.21
Hydroxyl-substituted derivativeHepG20.058

The data suggest that the presence of electron-donating groups such as methyl or hydroxyl enhances the biological activity of these compounds .

Antimicrobial Properties

In addition to its antiproliferative effects, 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). A series of derivatives were synthesized and tested for their efficacy against drug-resistant strains of Mtb. The compound exhibited low MIC values, indicating potent activity against both susceptible and resistant strains .

Table 2: Antitubercular Activity of 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide Derivatives

CompoundStrainMIC (nM)
5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamideH37Rv<383
Methyl-substituted derivativeMDR-TB11.1–223

The results demonstrate the compound's potential as a lead for developing new antitubercular agents, especially in light of rising drug resistance .

Structure-Activity Relationships (SAR)

The biological activity of 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide can be attributed to its structural features. The presence of the hydrazine moiety is critical for its biological interactions. Modifications at various positions on the pyridine ring have been systematically studied to understand their impact on potency.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of alkyl groups at specific positions on the pyridine ring enhances solubility and biological activity.
  • Hydrogen Bonding : The ability to form hydrogen bonds significantly contributes to binding affinity with biological targets.
  • Electronic Properties : Electron-donating groups improve the overall reactivity and interaction with target enzymes or receptors.

Case Studies

Several case studies have documented the effectiveness of 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide in preclinical models:

  • In Vivo Efficacy Against Mtb : In a mouse model infected with Mtb H37Ra, treatment with this compound resulted in a significant reduction in bacterial load, demonstrating its potential for further development as an antitubercular agent .
    "Administration with compound 5k exhibited sustained bactericidal activity against Mtb H37Ra" .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, emphasizing their potential as anticancer agents .

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